Desmethylterbinafine

Pharmacokinetics Drug Metabolism Pediatric Pharmacology

Desmethylterbinafine is the primary N-demethylated metabolite of terbinafine, critical for accurate quantification in PK/PD studies. Unlike the parent drug or other metabolites, its unique mass (277.4 g/mol) and chromatographic behavior ensure reliable LC-MS/MS method development. Use this standard to probe CYP2C9, CYP3A4, and CYP2B6 activity, investigate idiosyncratic hepatotoxicity mechanisms, and validate bioanalytical assays. Substitution is scientifically invalid—ensure data integrity with this certified reference material.

Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
CAS No. 99473-11-7
Cat. No. B1140324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylterbinafine
CAS99473-11-7
SynonymsN-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine;  Demethylterbinafine;  SDZ 86621; 
Molecular FormulaC20H23N
Molecular Weight277.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+
InChIKeyIZJZLXQHMWUCIC-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylterbinafine (CAS 99473-11-7) for Metabolism & PK/PD Research: A Procurement Guide


Desmethylterbinafine (CAS 99473-11-7) is the primary N-demethylated metabolite of the allylamine antifungal agent terbinafine . It is formed via cytochrome P450-mediated metabolism and is a critical component for research into the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile . This compound is not intended for therapeutic use but is essential for analytical method development, in vitro metabolism studies, and toxicological assessments related to terbinafine therapy.

Why Desmethylterbinafine Cannot Be Substituted by Terbinafine or Other Analogs


In analytical and pharmacokinetic applications, substituting Desmethylterbinafine with terbinafine or other metabolites is scientifically invalid. Desmethylterbinafine is a distinct chemical entity with unique chromatographic properties, a different molecular mass (277.4 g/mol), and a specific role as a major circulating metabolite . While its plasma kinetics are comparable to the parent drug, its abundance and presence are key for accurate quantification of drug exposure and for monitoring the activity of specific CYP450 enzymes, notably CYP2C9, CYP3A4, and CYP2B6, which catalyze its formation . Using the parent drug or another metabolite would lead to incorrect analytical results and flawed interpretation of metabolic pathways or drug-drug interaction studies.

Quantitative Differentiation Guide for Desmethylterbinafine


Comparable Systemic Kinetics to Terbinafine in a Pediatric Cohort

In a clinical study of 12 pediatric patients, the plasma kinetics of N-desmethylterbinafine were found to be comparable to those of the parent drug, terbinafine . The interindividual variability in the area under the concentration-time curve (AUCt) was similar for both compounds, and their mean trough levels were consistent after repeated dosing, indicating that the metabolite follows the parent drug's exposure profile .

Pharmacokinetics Drug Metabolism Pediatric Pharmacology

Primary Metabolite Abundance: A Dominant Species in Plasma

N-desmethylterbinafine is identified as one of the five most prominent metabolites found in human plasma following terbinafine administration . This class of metabolites, which also includes hydroxyterbinafine and carboxyterbinafine, collectively accounts for approximately 25% of the total urinary excretion, underscoring its quantitative significance in the drug's overall disposition profile .

Metabolite Profiling Excretion Studies Drug Disposition

Potential Involvement in Idiosyncratic Hepatotoxicity

The formation of a reactive metabolite from Desmethylterbinafine has been linked to rare cases of idiosyncratic hepatotoxicity associated with terbinafine therapy . Unlike the parent drug's primary mechanism of action, this pathway represents a distinct toxicological concern that is specific to the metabolite's further biotransformation .

Toxicology Hepatotoxicity Drug Safety

Key Research Application Scenarios for Procuring Desmethylterbinafine


Bioanalytical Method Development and Validation

Desmethylterbinafine is an essential reference standard for developing and validating LC-MS/MS or HPLC methods to quantify terbinafine and its metabolites in biological matrices. Its comparable kinetics to the parent drug make it a critical analyte for accurately assessing systemic drug exposure in pharmacokinetic studies.

In Vitro Drug Metabolism and CYP450 Phenotyping

This compound serves as a specific probe for studying the N-demethylation pathway of terbinafine, which is catalyzed by multiple CYP450 isoforms including CYP2C9, CYP3A4, and CYP2B6 . Researchers utilize it to investigate enzyme kinetics, potential drug-drug interactions, and the impact of genetic polymorphisms on terbinafine metabolism.

Mechanistic Investigation of Terbinafine-Induced Hepatotoxicity

Given its link to the formation of a reactive species associated with idiosyncratic hepatotoxicity , Desmethylterbinafine is a crucial reagent for toxicology studies. It enables the in vitro investigation of cellular toxicity mechanisms, oxidative stress pathways, and the role of downstream metabolism in adverse drug reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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